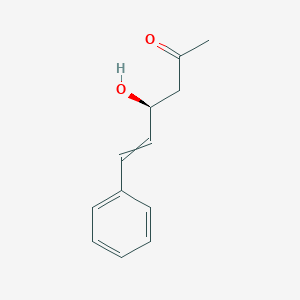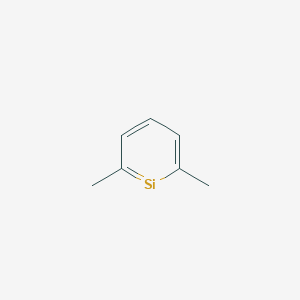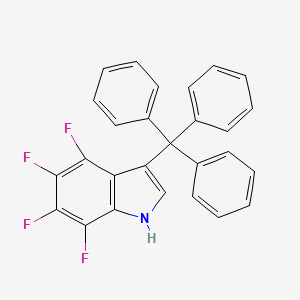![molecular formula C23H28 B12591865 Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- CAS No. 649556-35-4](/img/structure/B12591865.png)
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with two methyl groups and a propyl chain that is further substituted with a phenylcyclohexylidene group. The structure of this compound imparts unique chemical properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane using the Clemmensen reduction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like AlCl₃.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid or oleum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halobenzenes, while nitration produces nitrobenzenes.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- involves its interaction with various molecular targets. The aromatic ring can participate in π-π interactions with other aromatic systems, while the phenylcyclohexylidene group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,4-dimethyl-2-pentyl-
- Benzene, 2-ethyl-1,4-dimethyl-
- Benzene, 1,2-dimethyl-4-nitro-
Uniqueness
Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]- is unique due to the presence of the phenylcyclohexylidene group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may lack this specific substituent.
Eigenschaften
CAS-Nummer |
649556-35-4 |
|---|---|
Molekularformel |
C23H28 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]benzene |
InChI |
InChI=1S/C23H28/c1-18-11-12-19(2)23(17-18)10-6-7-20-13-15-22(16-14-20)21-8-4-3-5-9-21/h3-5,7-9,11-12,17,22H,6,10,13-16H2,1-2H3 |
InChI-Schlüssel |
MAJSTNBQKLQDKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CCC=C2CCC(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)

![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)



![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
